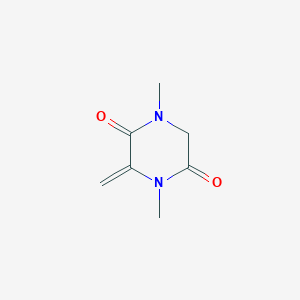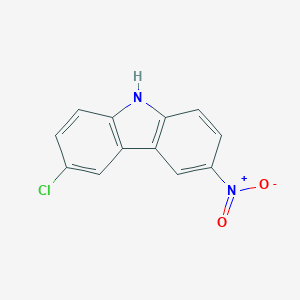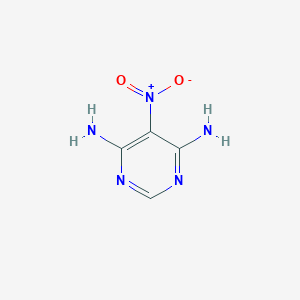
1,4-Dimethyl-3-methylenepiperazine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyl-3-methylenepiperazine-2,5-dione (DMMD) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMMD is a cyclic imide that has two methyl groups and a methylene bridge between two nitrogen atoms.
Mecanismo De Acción
The mechanism of action of 1,4-Dimethyl-3-methylenepiperazine-2,5-dione is not well understood. However, studies have suggested that 1,4-Dimethyl-3-methylenepiperazine-2,5-dione may act as a nucleophile and react with electrophilic compounds to form adducts. 1,4-Dimethyl-3-methylenepiperazine-2,5-dione has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase.
Efectos Bioquímicos Y Fisiológicos
1,4-Dimethyl-3-methylenepiperazine-2,5-dione has been shown to have antioxidant and anti-inflammatory properties. 1,4-Dimethyl-3-methylenepiperazine-2,5-dione has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,4-Dimethyl-3-methylenepiperazine-2,5-dione is a stable compound that can be easily synthesized and purified. 1,4-Dimethyl-3-methylenepiperazine-2,5-dione can be used as a building block in the synthesis of various biologically active compounds. However, the mechanism of action of 1,4-Dimethyl-3-methylenepiperazine-2,5-dione is not well understood, and further studies are needed to fully understand its potential applications.
Direcciones Futuras
Future research on 1,4-Dimethyl-3-methylenepiperazine-2,5-dione could focus on elucidating its mechanism of action and identifying potential targets for its use in the treatment of neurodegenerative diseases. 1,4-Dimethyl-3-methylenepiperazine-2,5-dione could also be studied for its potential applications in the synthesis of new materials with unique properties. Additionally, 1,4-Dimethyl-3-methylenepiperazine-2,5-dione could be studied for its potential applications in the development of new drug delivery systems and tissue engineering scaffolds.
Conclusion:
In conclusion, 1,4-Dimethyl-3-methylenepiperazine-2,5-dione is a cyclic imide that has gained attention in the scientific community due to its potential applications in various fields. 1,4-Dimethyl-3-methylenepiperazine-2,5-dione can be easily synthesized and purified and has been used as a building block in the synthesis of biologically active compounds. 1,4-Dimethyl-3-methylenepiperazine-2,5-dione has also been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. Further studies are needed to fully understand the mechanism of action of 1,4-Dimethyl-3-methylenepiperazine-2,5-dione and its potential applications in various fields.
Métodos De Síntesis
1,4-Dimethyl-3-methylenepiperazine-2,5-dione can be synthesized by reacting maleic anhydride with dimethylamine in the presence of a catalyst. The reaction yields 1,4-Dimethyl-3-methylenepiperazine-2,5-dione as a white crystalline solid with a melting point of 155-158°C. The purity of 1,4-Dimethyl-3-methylenepiperazine-2,5-dione can be increased by recrystallization.
Aplicaciones Científicas De Investigación
1,4-Dimethyl-3-methylenepiperazine-2,5-dione has been studied for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. 1,4-Dimethyl-3-methylenepiperazine-2,5-dione has been used as a building block in the synthesis of biologically active compounds such as antitumor agents, antiviral agents, and antibacterial agents. 1,4-Dimethyl-3-methylenepiperazine-2,5-dione has also been used as a monomer in the synthesis of polymers with potential applications in drug delivery systems and tissue engineering.
Propiedades
Número CAS |
198877-45-1 |
|---|---|
Nombre del producto |
1,4-Dimethyl-3-methylenepiperazine-2,5-dione |
Fórmula molecular |
C7H10N2O2 |
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
1,4-dimethyl-3-methylidenepiperazine-2,5-dione |
InChI |
InChI=1S/C7H10N2O2/c1-5-7(11)8(2)4-6(10)9(5)3/h1,4H2,2-3H3 |
Clave InChI |
MBPAYCYFVDWRSB-UHFFFAOYSA-N |
SMILES |
CN1CC(=O)N(C(=C)C1=O)C |
SMILES canónico |
CN1CC(=O)N(C(=C)C1=O)C |
Sinónimos |
2,5-Piperazinedione, 1,4-dimethyl-3-methylene- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B171721.png)
![1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane](/img/structure/B171728.png)


![2-(Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B171744.png)

![1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine](/img/structure/B171752.png)




